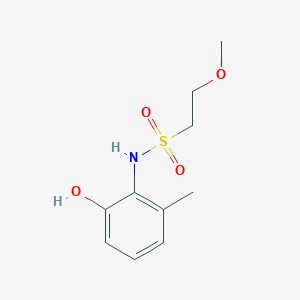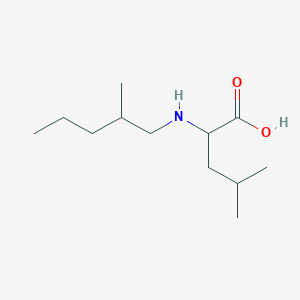![molecular formula C15H21N3O3 B7588624 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPPA belongs to the class of piperidine compounds, which are known for their diverse biological activities.
Wirkmechanismus
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been shown to exert various biochemical and physiological effects in animal and cell-based studies. For instance, it has been shown to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. Additionally, 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid in lab experiments is its ability to selectively modulate specific enzymes and signaling pathways, allowing researchers to investigate the role of these pathways in various diseases. Additionally, 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid. For instance, further research is needed to elucidate the exact mechanisms by which 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid exerts its effects on various signaling pathways and enzymes. Additionally, more studies are needed to investigate the potential therapeutic benefits of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid in various disease models, including neurodegenerative diseases and cancer. Finally, the development of more efficient synthesis methods for 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid could facilitate its use in future research studies.
Synthesemethoden
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of piperidine with 2-methylpyrazole and propionic anhydride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been studied for its potential therapeutic effects in various fields of research. For instance, it has been investigated for its anti-inflammatory properties, as well as its ability to inhibit cancer cell growth. Additionally, 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(8-9-16-17)5-6-14(19)18-10-2-3-12(11-18)4-7-15(20)21/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZQBKKVSWNOB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)